molecular formula C9H6BrClN2 B11853422 3-Bromo-8-chloroquinolin-2-amine

3-Bromo-8-chloroquinolin-2-amine

Cat. No.: B11853422
M. Wt: 257.51 g/mol
InChI Key: DFTOALYNVVVBGF-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroquinolin-2-amine is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively, and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-chloroquinolin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloroquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

3-Bromo-8-chloroquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound may also interact with other molecular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-3-chloroquinolin-2-amine
  • 3-Chloro-8-bromoquinolin-2-amine
  • 3-Bromo-8-fluoroquinolin-2-amine

Uniqueness

3-Bromo-8-chloroquinolin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions on the quinoline ring can result in unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-8-chloroquinolin-2-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H,(H2,12,13)

InChI Key

DFTOALYNVVVBGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)N)Br

Origin of Product

United States

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